molecular formula C11H16BrNO2 B7937067 3-Bromo-2-[2-(propan-2-yloxy)ethoxy]aniline

3-Bromo-2-[2-(propan-2-yloxy)ethoxy]aniline

Cat. No.: B7937067
M. Wt: 274.15 g/mol
InChI Key: NDAWPVCUZOSPPE-UHFFFAOYSA-N
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Description

3-Bromo-2-[2-(propan-2-yloxy)ethoxy]aniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of a bromine atom at the third position of the benzene ring, an aniline group at the second position, and a 2-(propan-2-yloxy)ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[2-(propan-2-yloxy)ethoxy]aniline typically involves multiple steps. One common method starts with the bromination of 2-[2-(propan-2-yloxy)ethoxy]aniline. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[2-(propan-2-yloxy)ethoxy]aniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the aniline group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Substituted anilines with various functional groups replacing the bromine atom.

    Oxidation: Nitroanilines or nitrosoanilines.

    Reduction: Dehalogenated anilines or modified aniline derivatives.

Scientific Research Applications

3-Bromo-2-[2-(propan-2-yloxy)ethoxy]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-[2-(propan-2-yloxy)ethoxy]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the aniline group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Lacks the 2-(propan-2-yloxy)ethoxy substituent, making it less complex and potentially less versatile in applications.

    3-Bromoaniline: Similar to 3-Bromo-2-[2-(propan-2-yloxy)ethoxy]aniline but without the additional ethoxy substituent, leading to different reactivity and properties.

    2-[2-(Propan-2-yloxy)ethoxy]aniline:

Uniqueness

This compound is unique due to the combination of the bromine atom and the 2-(propan-2-yloxy)ethoxy substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-bromo-2-(2-propan-2-yloxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-8(2)14-6-7-15-11-9(12)4-3-5-10(11)13/h3-5,8H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAWPVCUZOSPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOC1=C(C=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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